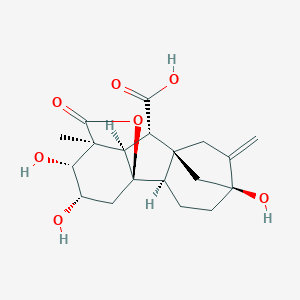
(S)-1,1-diethoxypropan-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as bis[1-diethoxyphosphorylalkyl]amines, involves the treatment of aromatic aldehydes with ammonia and diethyl phosphite, demonstrating a method that might be adaptable for synthesizing (S)-1,1-diethoxypropan-2-amine. This process is highlighted by its ease, rapid execution, and good yield from simple starting materials (Kaboudin & Moradi, 2006).
Molecular Structure Analysis
The molecular structure of compounds analogous to (S)-1,1-diethoxypropan-2-amine, such as bis(1-diethoxyphosphorylalkyl)amines, suggests a versatile framework for further functionalization and structural analysis. These analyses typically involve spectroscopic methods like NMR and mass spectrometry to elucidate the molecular framework and stereochemistry of the compound.
Chemical Reactions and Properties
Chemical reactions involving (S)-1,1-diethoxypropan-2-amine or similar compounds often include transformations such as O-demethylation, amination, and reactions with diethyl phosphite. These reactions are crucial for the synthesis of more complex molecules and for modifying the chemical properties of the compound for specific applications. For example, the amination of 1-methoxy-2-propanol over silica-supported nickel catalysts produces related amines with high selectivity, indicating potential methodologies for synthesizing and modifying (S)-1,1-diethoxypropan-2-amine (Bassili & Baiker, 1990).
Applications De Recherche Scientifique
Selective Transformations of a Diprotected 2-Oxobutanedial
- This study investigates the reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a related compound to (S)-1,1-diethoxypropan-2-amine, towards various reagents. The findings indicate that hydride and Grignard-type additions occur at the oxo moiety, producing alcohols with good yields. The study also explores other transformations, providing insights into the reactivity of these types of compounds (Leiren, Valdersnes, & Sydnes, 2013).
Catalytic Amination of 1-Methoxy-2-Propanol
- This paper discusses the amination of 1-methoxy-2-propanol by ammonia, using a nickel-on-silica catalyst. It provides insights into the process of producing 2-amino-1-methoxypropane, a compound structurally similar to (S)-1,1-diethoxypropan-2-amine, highlighting the influence of various reaction parameters on the process (Bassili & Baiker, 1990).
Biological Treatability of Amine Laden Refinery Wastewater
- This research examines the treatability and shock load behavior of biological treatment systems in dealing with amine-laden wastewater. It offers relevant information for understanding the environmental impact and treatment methodologies for waste containing amines, including compounds like (S)-1,1-diethoxypropan-2-amine (Chong, 1994).
Microwave-Initiated Hydroamination of 2-Ethoxypropenal
- This study explores the reactions of 2-ethoxyprop-2-enal with cycloaliphatic secondary amines under microwave irradiation. It sheds light on the processes involving compounds similar to (S)-1,1-diethoxypropan-2-amine, focusing on reaction rates and regioselectivity (Keiko, Verochkina, & Larina, 2011).
Transferable SAFT-VR Models for Reactive Mixtures
- This paper presents the use of statistical associating fluid theory for modeling amines in mixtures with water and carbon dioxide. The research is relevant for understanding the behavior of compounds like (S)-1,1-diethoxypropan-2-amine in various industrial processes (Mac Dowell et al., 2011).
Biobased Amines: From Synthesis to Polymers
- This review discusses the synthesis and applications of biobased amines, including their use as monomers in various polymers. It provides a broader context for the use of amines in material chemistry and their potential applications (Froidevaux et al., 2016).
Propriétés
IUPAC Name |
(2S)-1,1-diethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOHCRTGWUMIR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC([C@H](C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304263 | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,1-diethoxypropan-2-amine | |
CAS RN |
126147-80-6 | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1,1-Diethoxy-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,1-diethoxypropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)






